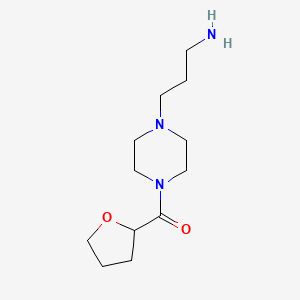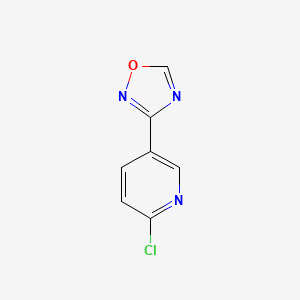
2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine
Descripción general
Descripción
2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine is a useful research compound. Its molecular formula is C7H4ClN3O and its molecular weight is 181.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties .
Biochemical Pathways
It is known that 1,2,4-oxadiazoles can affect various biochemical pathways due to their broad-spectrum anti-infective activities .
Result of Action
It is known that 1,2,4-oxadiazoles can have various effects on cells due to their broad-spectrum anti-infective activities .
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial properties by inhibiting the activity of bacterial enzymes involved in cell wall synthesis . Additionally, it can bind to specific proteins, altering their conformation and affecting their biological activity . These interactions highlight the potential of this compound as a valuable tool in biochemical research and drug development.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules, leading to changes in downstream cellular responses . Furthermore, this compound can affect the expression of specific genes, thereby altering the production of proteins involved in critical cellular functions . These cellular effects underscore the importance of this compound in understanding and manipulating cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity and function . For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the diverse mechanisms through which this compound exerts its biological effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the biological activity of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as antibacterial activity and modulation of cellular processes . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites with different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding these metabolic pathways is crucial for elucidating the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach specific cellular compartments and exert its biological effects . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within cells . These transport and distribution mechanisms are essential for understanding the bioavailability and tissue-specific effects of this compound.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
3-(6-chloropyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-2-1-5(3-9-6)7-10-4-12-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQVXTINJOFLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(4-[(4-Fluorophenyl)sulfonyl]piperazin-1-YL)ethyl)amine](/img/structure/B1461419.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1461421.png)
amine](/img/structure/B1461422.png)
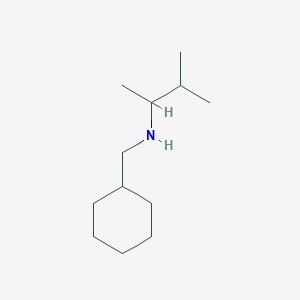
![N-(prop-2-en-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1461424.png)
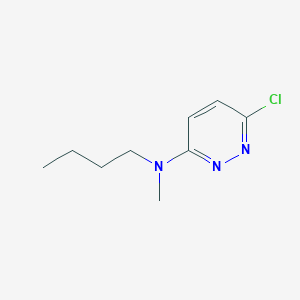
![N-methyl-1-(6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1461426.png)
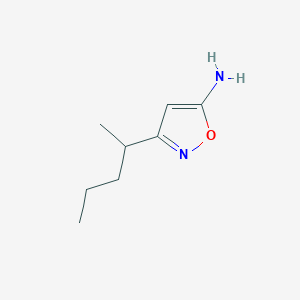

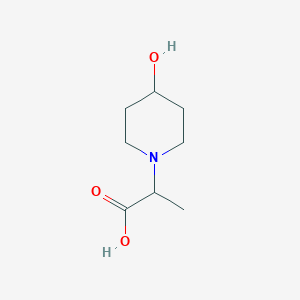
![(3-Methylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461432.png)
![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)
amine](/img/structure/B1461435.png)
